N-cyclohexyl-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
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Description
“N-cyclohexyl-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine moiety, which is a common feature in many pharmaceutical drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound also contains a pyridazinone ring, which is known to have biological activity .
Synthesis Analysis
The synthesis of piperazine derivatives, like the one , has been the focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In a specific study, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures were synthesized .Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures including a cyclohexyl ring, a piperazine ring, and a pyridazinone ring. The compound also contains a carboxamide group and a methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve cyclization of 1,2-diamine derivatives with sulfonium salts, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Mechanism of Action
Target of Action
The primary targets of N-cyclohexyl-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
This compound acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, thereby increasing its levels . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is associated with cognitive functions, and its impairment is a characteristic feature of neurodegenerative diseases like Alzheimer’s .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels . This can help alleviate the symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s .
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-29-19-9-7-17(8-10-19)20-11-12-21(25-24-20)26-13-15-27(16-14-26)22(28)23-18-5-3-2-4-6-18/h7-12,18H,2-6,13-16H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBPAKOGAUMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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